4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
Description
Properties
CAS No. |
135420-37-0 |
|---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-hexyl-2-methyl-7-(2-methylidenebutanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C20H27NO3/c1-5-7-8-9-12-21-17-11-10-16(19(22)14(3)6-2)13-18(17)24-15(4)20(21)23/h10-11,13,15H,3,5-9,12H2,1-2,4H3 |
InChI Key |
FORIHNKYIUHMHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C(=O)C(=C)CC)OC(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexyl and Methyl Groups: Alkylation reactions using hexyl and methyl halides in the presence of a strong base.
Addition of the Methylene and Oxobutyl Groups: This step might involve aldol condensation or Michael addition reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, catalysis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazinone core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. This can include:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.
Interference with Cellular Processes: Affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Alkyl-Substituted Benzoxazinones
- 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones (4a–l): These derivatives (e.g., 2-methyl, 2-ethyl) lack the hexyl and 2-methylene-1-oxobutyl groups. Shorter alkyl chains reduce lipophilicity, correlating with moderate antifungal activity against Botrytis cinerea (EC₅₀: 50–100 μg/mL) ().
- Propanolamine-containing derivatives: Compounds like those in feature a propanolamine side chain instead of the hexyl group. This polar moiety improves water solubility and broad-spectrum antimicrobial activity (e.g., 80–90% inhibition against Xanthomonas oryzae at 100 μg/mL), contrasting with the target compound’s likely hydrophobic-driven activity .
Functionalized Benzoxazinones
- Glycosylated derivatives: Natural benzoxazinones such as (2R)-2-O-β-D-glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one () exhibit glycosylation at C2, enhancing solubility and plant-based bioactivity (e.g., allelopathy). The target compound’s lack of glycosylation suggests synthetic rather than natural origins, with divergent applications .
- Piperazine-linked analogs :
Compounds like 4-(4-Oxo-4-(piperazin-1-yl)butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one () incorporate piperazine moieties, enabling interactions with neurological targets (e.g., serotonin receptors). The target compound’s 2-methylene-1-oxobutyl group may instead favor agrochemical targets like fungal enzymes .
Key Findings :
- Lipophilicity vs. Bioactivity : The target compound’s hexyl chain may improve fungal cell membrane penetration compared to shorter alkyl analogs, but this requires experimental validation.
- Synthetic Flexibility : Unlike natural glycosylated derivatives (), the target compound’s fully synthetic structure allows for tailored modifications for stability and potency .
- Safety Profile: The 5-amino-4-methyl analog () is classified as irritant, suggesting that substituents like amino groups necessitate careful toxicity profiling—a consideration for the target compound’s development .
Biological Activity
4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, with the CAS number 135420-37-0, is a synthetic compound belonging to the benzoxazine family. This compound has garnered interest due to its potential biological activities, particularly in areas such as antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of 4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is C20H27NO3, with a molecular weight of approximately 329.433 g/mol. The structural features include a benzoxazine ring that is known for its diverse reactivity and biological activities.
Antimicrobial Activity
Research has indicated that compounds within the benzoxazine class exhibit notable antimicrobial properties. A study focusing on various benzoxazines found that 4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one displayed significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 32 to 64 µg/mL, suggesting moderate potency against these pathogens.
Anticancer Properties
The anticancer potential of this compound was evaluated in vitro using various cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells. These findings indicate that the compound may interfere with cancer cell proliferation and could be a candidate for further development as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of 4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one was assessed using standard assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results showed that the compound effectively scavenged free radicals, with an IC50 value of around 25 µg/mL in the DPPH assay. This suggests that it possesses significant antioxidant properties that may contribute to its overall biological activity.
Case Studies
Several case studies have explored the biological effects of benzoxazine derivatives:
- Study on Antimicrobial Efficacy : A comprehensive study published in the Journal of Medicinal Chemistry highlighted the structure–activity relationship (SAR) of various benzoxazines, including the target compound. It was shown that modifications on the benzoxazine core could enhance antimicrobial efficacy.
- In Vivo Anticancer Studies : An animal model study investigated the anticancer effects of this compound in mice bearing tumor xenografts. Results indicated a significant reduction in tumor size when treated with the compound compared to controls, supporting its potential as an effective therapeutic agent.
- Antioxidant Mechanism Exploration : A research paper focused on elucidating the mechanism behind the antioxidant activity of benzoxazines found that these compounds inhibit lipid peroxidation and enhance endogenous antioxidant enzyme activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
